![molecular formula C16H18O5 B5076624 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5076624.png)
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring, a tert-butyl group, and a hydroxyphenyl group
準備方法
The synthesis of 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Attachment of the hydroxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a hydroxyphenyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione include:
2-tert-butyl-5-methylphenol: This compound shares the tert-butyl group and phenol structure but lacks the dioxane ring.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups and a hydroxyphenyl group, but with different functional groups and overall structure.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar benzylidene structure but differs in the ring system and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-6-5-7-11(17)8-10/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWGDZKPKRPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-(3-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B5076552.png)
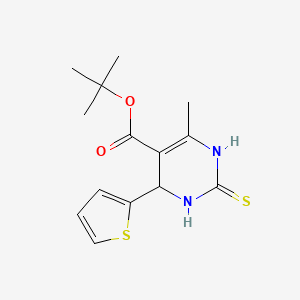
![4-butoxy-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5076575.png)
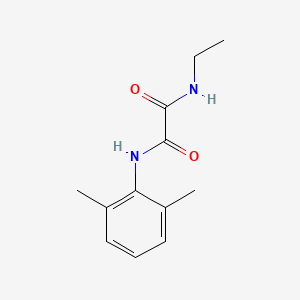
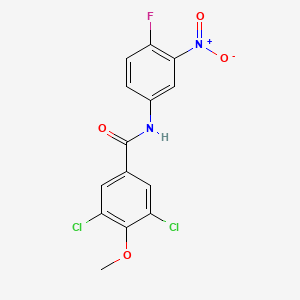
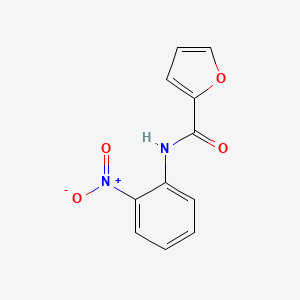
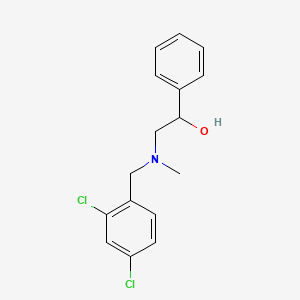
![2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol](/img/structure/B5076609.png)
![ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5076615.png)
![2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5076620.png)
![1-ethyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5076625.png)
![4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5076629.png)
![5-chloro-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5076637.png)
![N-[3-(difluoromethoxy)phenyl]-4-methoxybenzamide](/img/structure/B5076641.png)
